Home > Products > Building Blocks P4489 > Phe-Arg beta-naphthylamide dihydrochloride
Phe-Arg beta-naphthylamide dihydrochloride - 100929-99-5

Phe-Arg beta-naphthylamide dihydrochloride

Catalog Number: EVT-355502
CAS Number: 100929-99-5
Molecular Formula: C25H32Cl2N6O2
Molecular Weight: 519.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phe-Arg beta-naphthylamide dihydrochloride, also known as PAβN, is a peptidomimetic compound . It is primarily used as an efflux pump inhibitor (EPI) and acts on the major multidrug resistance efflux transporters of Gram-negative bacteria . It has been found to lower fluoroquinolone resistance in Pseudomonas aeruginosa .

Molecular Structure Analysis

The empirical formula for Phe-Arg beta-naphthylamide dihydrochloride is C25H30N6O2 · 2HCl . It has a molecular weight of 519.47 .

Physical And Chemical Properties Analysis

Phe-Arg beta-naphthylamide dihydrochloride is a powder that is clear, colorless to faintly yellow when dissolved in water . It has a solubility of 50 mg/mL in water . The compound should be stored at a temperature of -20°C .

Source and Classification

Phe-Arg beta-naphthylamide dihydrochloride is classified as a peptide derivative, specifically an efflux pump inhibitor. Its chemical formula is C25H32Cl2N6O2C_{25}H_{32}Cl_{2}N_{6}O_{2} with a molecular weight of approximately 519.471 g/mol. The compound is often used in studies related to antimicrobial resistance, particularly in Gram-negative bacteria where it targets multidrug resistance efflux transporters. The compound's CAS number is 100929-99-5, and it is available from various suppliers including MP Biomedicals and Sigma-Aldrich .

Synthesis Analysis

The synthesis of Phe-Arg beta-naphthylamide dihydrochloride involves the coupling of phenylalanine and arginine residues with beta-naphthylamide. The general synthetic route includes the following steps:

  1. Reagents: The synthesis typically employs coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or phosphonium salts to facilitate the formation of peptide bonds.
  2. Reaction Conditions: The reaction is usually conducted under controlled pH conditions to optimize yield and minimize side reactions. Temperature control is also critical, often maintained at room temperature or slightly elevated temperatures depending on the specific protocol.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly used for purification to ensure high purity levels of the final product.
Molecular Structure Analysis

The molecular structure of Phe-Arg beta-naphthylamide dihydrochloride consists of a beta-naphthylamide moiety linked to a dipeptide formed by phenylalanine and arginine. Key features include:

  • Peptide Bond: The amide bond between phenylalanine and arginine contributes to the compound's biological activity.
  • Chloride Ions: The presence of two hydrochloride ions contributes to its solubility in water and methanol.
  • 3D Structure: The spatial arrangement allows for effective binding to efflux pumps in bacterial membranes, enhancing its function as an inhibitor .
Chemical Reactions Analysis

Phe-Arg beta-naphthylamide dihydrochloride primarily undergoes substitution reactions due to the reactive amine and carboxyl groups present in its structure. Key reactions include:

  1. Substitution Reactions: These occur at the amine group, allowing for modifications that can enhance or alter biological activity.
  2. Common Reagents: Carbodiimides are frequently used for coupling reactions, while strong acids or bases may be employed during deprotection steps.
  3. Major Products: The reactions can yield various peptide derivatives that are useful for further research and development in pharmacology.
Mechanism of Action

Phe-Arg beta-naphthylamide dihydrochloride acts primarily as an efflux pump inhibitor, targeting major multidrug resistance efflux transporters found in Gram-negative bacteria. Its mechanism includes:

  • Inhibition of Efflux Pumps: By binding to these transporters, the compound prevents bacteria from expelling antibiotics, thereby increasing susceptibility to these drugs.
  • Impact on Resistance Pathways: This inhibition disrupts antibiotic resistance pathways, particularly affecting fluoroquinolone resistance in bacteria such as Pseudomonas aeruginosa.
  • Pharmacokinetics: Its solubility (50 mg/mL in water) suggests good absorption and distribution within biological systems .
Physical and Chemical Properties Analysis

Phe-Arg beta-naphthylamide dihydrochloride exhibits several notable physical and chemical properties:

  • Appearance: It is typically a white powder.
  • Solubility: Highly soluble in water (50 mg/mL) and methanol, forming clear solutions.
  • Storage Conditions: Recommended storage at temperatures around 0°C to maintain stability .
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for similar compounds.
Applications

The scientific applications of Phe-Arg beta-naphthylamide dihydrochloride are diverse:

  1. Microbiology Research: It is extensively used to study mechanisms of antimicrobial resistance by evaluating the contribution of efflux pumps in various bacterial strains.
  2. Pharmaceutical Development: The compound aids in developing new antibiotics by identifying potential inhibitors that can enhance antibiotic efficacy against resistant strains.
  3. Biochemical Studies: As a substrate for enzymes like dipeptidyl aminopeptidase I (cathepsin C), it plays a role in studying proteolytic processes within cells .
Introduction to Phenylalanine-Arginine Beta-Naphthylamide Dihydrochloride

Historical Discovery and Development of Phenylalanine-Arginine β-Naphthylamide as an Efflux Pump Inhibitor

Phenylalanine-Arginine β-Naphthylamide (PAβN), initially designated MC-207,110, was first characterized in 1999 through pioneering work aimed at combating multidrug-resistant Gram-negative pathogens. Its development stemmed from systematic screening programs targeting compounds capable of potentiating fluoroquinolone antibiotics against Pseudomonas aeruginosa. A pivotal 2001 study established PAβN as a broad-spectrum efflux pump inhibitor (EPI) that significantly reduced fluoroquinolone minimum inhibitory concentrations (MICs) by inhibiting Resistance-Nodulation-Division (RND) transporters [1] [5]. Early research primarily attributed its activity to competitive inhibition of efflux pumps like MexAB-OprM in P. aeruginosa and AcrAB-TolC in Escherichia coli. However, subsequent investigations revealed an additional membrane-permeabilizing effect at concentrations ≥16 µg/mL, complicating the initial mechanistic interpretation. This dual activity positioned PAβN as both a critical research tool for studying efflux-mediated resistance and a scaffold for developing novel EPIs [5] [7].

Structural and Functional Significance in Multidrug Resistance Research

PAβN features a dipeptide backbone (Phe-Arg) conjugated to a hydrophobic β-naphthylamide moiety, creating an amphiphilic structure essential for its biological activity. The cationic arginine residue facilitates interaction with negatively charged bacterial membranes, while the naphthyl group enables hydrophobic insertion into membrane bilaries or efflux pump substrate channels [5] [8]. Functionally, PAβN operates through two distinct but complementary mechanisms:

  • Competitive Efflux Inhibition: PAβN acts as a high-affinity substrate for RND pumps like AcrB, occupying substrate-binding pockets and preventing antibiotic extrusion. This directly increases intracellular antibiotic accumulation [7] [8].
  • Outer Membrane Permeabilization: At concentrations ≥16 µg/mL, PAβN disrupts lipopolysaccharide (LPS) integrity in Gram-negative bacteria. Evidence includes sensitization to normally impermeant antibiotics (e.g., vancomycin), enhanced uptake of hydrophobic fluorescent probes, and magnesium-dependent reversal of permeabilization [1] [5] [7].

Table 1: Functional Consequences of PAβN Treatment in Gram-Negative Bacteria

MechanismKey EvidenceResearch Significance
Efflux inhibition4-64 fold MIC reduction for fluoroquinolones, macrolides, tetracyclinesConfirms efflux contribution to clinical resistance phenotypes
Membrane permeabilizationIncreased vancomycin susceptibility; AMP release (e.g., AmpC β-lactamase); LPS binding confirmed via selective electrodesExplains β-lactam potentiation unrelated to efflux inhibition
LPS-specific interactionLoss-of-function lpxM mutations reduce PAβN efficacy for large lipophilic drugsReveals OM lipid A acylation as determinant of PAβN activity [7]

This dual functionality necessitates careful interpretation of susceptibility testing, as β-lactam MIC reductions—previously attributed to efflux inhibition—primarily result from permeabilization-mediated AmpC β-lactamase secretion [5]. Consequently, PAβN remains indispensable for delineating efflux versus permeability contributions to multidrug resistance.

Classification Within Peptidomimetic Compounds and Efflux Pump Inhibitors

PAβN belongs to the dipeptidomimetic subclass of EPIs, characterized by modified peptide backbones that mimic natural substrates of bacterial transporters. Its classification is defined by three key attributes:

  • Chemical Structure: As a dihydrochloride salt of the dipeptide β-naphthylamide, it retains protease susceptibility yet exhibits enhanced membrane interaction compared to non-peptide EPIs [2] [6].
  • Target Specificity: It broadly inhibits RND-type efflux pumps (e.g., MexAB-OprM, MexCD-OprJ, AcrAB-TolC) but lacks activity against Major Facilitator Superfamily (MFS) or ATP-Binding Cassette (ABC) transporters [1] [9].
  • Functional Spectrum: Unlike narrow-spectrum EPIs, PAβN reverses resistance across multiple antibiotic classes (fluoroquinolones, macrolides, tetracyclines) in diverse Gram-negative pathogens (P. aeruginosa, A. baumannii, E. coli, Salmonella spp.) [3] [7] [9].

Table 2: Comparative Classification of PAβN Among Efflux Pump Inhibitors

ParameterPAβN (Peptidomimetic)Non-Peptidomimetic EPIs (e.g., NMP)Idealized EPI Properties
Chemical categoryDipeptide derivativeAryl-piperazines (e.g., 1-(1-naphthylmethyl)-piperazine)Low molecular weight; non-peptidic
Spectrum of inhibitionBroad (RND pumps)Narrow (specific RND subtypes)Broad across RND families
Secondary activityOuter membrane permeabilizationMinimal permeabilizationPure efflux inhibition
Research utilityPhenotypic efflux confirmation; MDR reversal studiesTarget-specific mechanistic studiesDefinitive efflux studies without confounding effects

Within the peptidomimetic category, PAβN is distinguished by its fluorogenic properties (hydrolysis yields β-naphthylamine) and its secondary role as a cathepsin C substrate in eukaryotic cells. However, its primary research application remains the experimental distinction between efflux-mediated and permeability-dependent antibiotic resistance in Gram-negative bacteria [2] [6] [8]. Despite limitations arising from its permeabilizing effects, PAβN’s broad-spectrum activity continues to drive its use as a reference EPI for evaluating novel inhibitors and resistance mechanisms.

Properties

CAS Number

100929-99-5

Product Name

Phe-Arg beta-naphthylamide dihydrochloride

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;dihydrochloride

Molecular Formula

C25H32Cl2N6O2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C25H30N6O2.2ClH/c26-21(15-17-7-2-1-3-8-17)23(32)31-22(11-6-14-29-25(27)28)24(33)30-20-13-12-18-9-4-5-10-19(18)16-20;;/h1-5,7-10,12-13,16,21-22H,6,11,14-15,26H2,(H,30,33)(H,31,32)(H4,27,28,29);2*1H/t21-,22-;;/m0../s1

InChI Key

MRUMOHLDHMZGMS-IXOXMDGESA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.